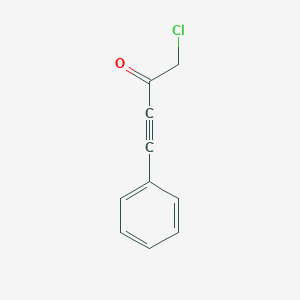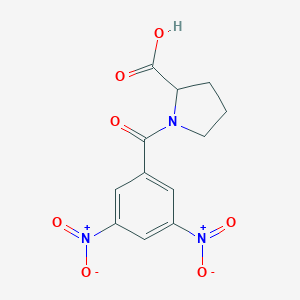![molecular formula C22H40N4O5 B121142 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide CAS No. 140923-32-6](/img/structure/B121142.png)
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide involves the inhibition of various enzymes and proteins involved in the inflammatory response and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators, as well as the expression of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), as well as to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide in lab experiments is its potential to inhibit the activity of COX-2 and NF-κB, which are involved in the inflammatory response and oxidative stress. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide. One of the directions is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, particularly its interaction with COX-2 and NF-κB. Additionally, future research could focus on improving its solubility and bioavailability to enhance its efficacy in vivo.
In conclusion, 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide is a chemical compound that has potential applications in scientific research, particularly in the field of drug discovery. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, although its low solubility in water may affect its bioavailability and efficacy. Future research could focus on investigating its therapeutic potential, mechanism of action, and improving its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide involves several steps, including the reaction of heptanoic acid with 2-aminoethyl acrylate to form heptanoyl-2-aminoethyl acrylate. This intermediate is then reacted with 3-methyl-5-oxoheptanoic acid to form 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide.
Applications De Recherche Scientifique
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
140923-32-6 |
|---|---|
Nom du produit |
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide |
Formule moléculaire |
C22H40N4O5 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide |
InChI |
InChI=1S/C22H40N4O5/c1-5-8-9-11-16(14-19(23)28)22(30)26-17(12-10-13-25(26)31)21(29)24-20(15(4)6-2)18(27)7-3/h15-17,20,31H,5-14H2,1-4H3,(H2,23,28)(H,24,29) |
Clé InChI |
MFCWMNKVHYMTPT-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)N)C(=O)N1C(CCCN1O)C(=O)NC(C(C)CC)C(=O)CC |
SMILES canonique |
CCCCCC(CC(=O)N)C(=O)N1C(CCCN1O)C(=O)NC(C(C)CC)C(=O)CC |
Synonymes |
matlystatin B SF 2197 SF-2197 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





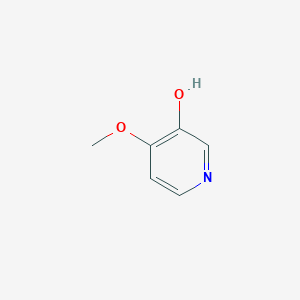
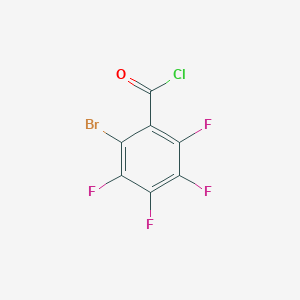
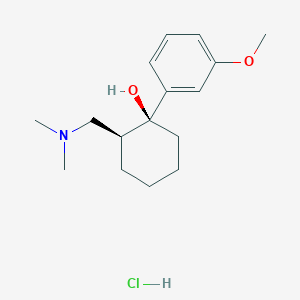
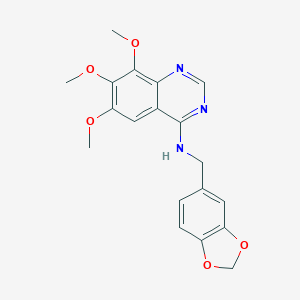
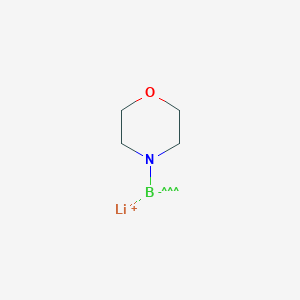
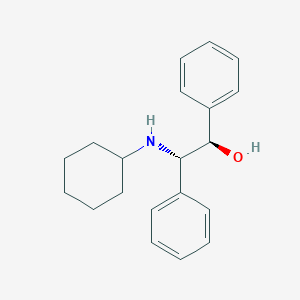
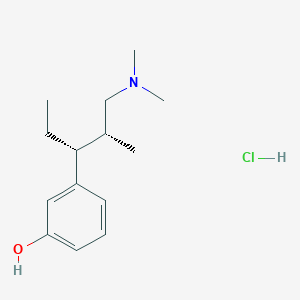
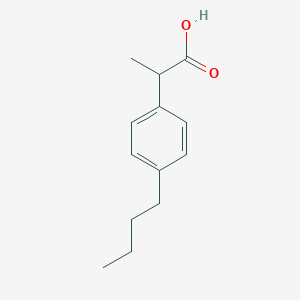
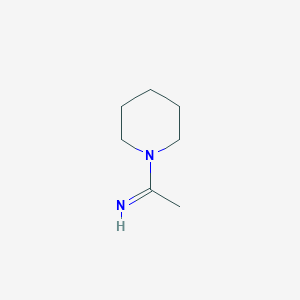
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)
